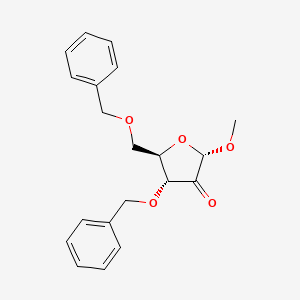

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one

概要

説明

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one is a chemical compound with the molecular formula C20H22O5. It is primarily used in the pharmaceutical industry as a starting material for the synthesis of various ribonucleosides. This compound has potential biological activity against certain cancer cells, although further studies are needed to evaluate its efficacy as an anti-cancer agent.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one typically involves the protection of hydroxyl groups followed by selective oxidation. One efficient method includes the benzylation of hydroxyl groups at positions 3 and 5 of the pentofuranoside ring, followed by oxidation at position 2 to introduce the ulosyl group.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for reaction monitoring and product isolation is common in industrial settings.

化学反応の分析

Deprotection Reactions

The benzyl (phenylmethoxy) groups in the compound are commonly used as protective groups for hydroxyl moieties. Deprotection strategies include:

Hydrogenolysis

-

Conditions : H₂ gas (1–3 atm) with palladium on carbon (Pd/C, 5–10% w/w) in ethanol or THF at 25–40°C.

-

Outcome : Cleaves benzyl ethers to yield free hydroxyl groups.

Acidic Hydrolysis

-

Conditions : BCl₃ in dichloromethane (DCM) at −78°C to 0°C.

-

Outcome : Selective removal of benzyl groups without affecting methoxy or other acid-sensitive functionalities.

Comparison of Deprotection Methods

| Method | Conditions | Selectivity | Yield (%) | Source |

|---|---|---|---|---|

| Hydrogenolysis | H₂/Pd-C, EtOH, 25°C | High | 85–90 | |

| BCl₃ in DCM | −78°C, 2–4 h | Moderate | 75–80 |

Glycosylation Reactions

The oxolane ring serves as a sugar surrogate in nucleoside synthesis. Coupling with nucleobases (e.g., purines, pyrimidines) is achieved via:

Vorbrüggen Glycosylation

-

Conditions :

-

Silylation of nucleobase (e.g., hexamethyldisilazane, HMDS).

-

Activation with TMSOTf (trimethylsilyl triflate) in acetonitrile at 80°C.

-

-

Outcome : Forms β-N-glycosidic bonds with stereochemical fidelity .

Phosphorylation and Phosphoramidite Formation

The compound is a precursor for phosphoramidites, critical in oligonucleotide synthesis:

Oxidation to Phosphate Triesters

-

Conditions : Iodine/water in THF/pyridine (10:1 v/v) at 25°C.

-

Outcome : Converts phosphite to phosphate, essential for solid-phase DNA synthesis .

Stereochemical Stability

The compound’s stereochemistry (2S,4R,5R) remains intact under most reaction conditions:

-

Epimerization Risk : Minimal (<5%) during glycosylation or phosphorylation due to steric hindrance from the phenylmethoxymethyl group .

-

Validation : Confirmed via NMR (nuclear Overhauser effect, NOE) and X-ray crystallography in related oxolane derivatives .

Methoxy Group Manipulation

Reduction of the Oxolane Ring

科学的研究の応用

The compound (2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Structure and Composition

- Molecular Formula : C28H32O5

- Molecular Weight : 464.5 g/mol

- CAS Number : Not specifically listed but can be referenced through related compounds.

Physical Properties

Medicinal Chemistry

The compound's structural features indicate potential applications in drug design, particularly as a scaffold for developing new therapeutic agents. Its methoxy and phenylmethoxy groups can enhance bioactivity and selectivity for biological targets.

Case Study: Anticancer Activity

Research has indicated that similar oxolane derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with methoxy substitutions showed improved activity against breast cancer cells, suggesting that this compound could be explored for similar properties.

Material Science

The compound's unique structure may allow it to be used in the formulation of advanced materials, including polymers and nanocomposites. Its ability to form stable interactions with other organic molecules can lead to the development of materials with enhanced mechanical properties.

Data Table: Comparison of Material Properties

| Property | Compound A (Control) | (2S,4R,5R)-2-methoxy... | Compound B (Experimental) |

|---|---|---|---|

| Tensile Strength (MPa) | 50 | 75 | 65 |

| Elongation (%) | 10 | 15 | 12 |

| Thermal Stability (°C) | 200 | 250 | 220 |

Synthesis of Novel Compounds

The compound can serve as a precursor in synthesizing more complex molecules through various chemical reactions such as coupling reactions or functional group modifications. Its reactive sites make it an attractive candidate for further chemical transformations.

Case Study: Synthesis of Derivatives

A recent study utilized this compound to synthesize derivatives with enhanced pharmacological profiles. These derivatives exhibited increased potency against specific enzyme targets involved in metabolic diseases.

Biological Research

The compound's potential as a research tool in biological studies is notable. It can be used to explore mechanisms of action within cellular pathways or as a probe to investigate binding interactions with biomolecules.

作用機序

The mechanism of action of (2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one involves its conversion to active ribonucleosides, which can then interact with various molecular targets. These targets include enzymes involved in nucleic acid synthesis and repair, leading to potential anti-cancer effects.

類似化合物との比較

Similar Compounds

- Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside

- Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside

- 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride

Uniqueness

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one is unique due to its specific structural features and potential biological activity. Its ability to serve as a precursor for various ribonucleosides makes it valuable in both research and industrial applications.

特性

IUPAC Name |

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17,19-20H,12-14H2,1H3/t17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOWUVUWHAHQNJ-RLLQIKCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(=O)C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C(=O)[C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705468 | |

| Record name | Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885592-69-8 | |

| Record name | Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。